2,6-Dimethylcyclohexane-1-carbonyl chloride
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Overview
Description
2,6-Dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and a carbonyl chloride group at the 1 position. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 2,6-dimethylcyclohexanecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds as follows:
[ \text{2,6-Dimethylcyclohexanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylcyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis: Water
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
Alcohols: Formed from reduction
Carboxylic Acids: Formed from hydrolysis
Scientific Research Applications
2,6-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying their functions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylcyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonyl chloride: Lacks the methyl groups at the 2 and 6 positions.
2-Methylcyclohexane-1-carbonyl chloride: Has only one methyl group at the 2 position.
3,5-Dimethylcyclohexane-1-carbonyl chloride: Methyl groups are at the 3 and 5 positions instead of 2 and 6.
Uniqueness
2,6-Dimethylcyclohexane-1-carbonyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable compound for studying the effects of substituents on cyclohexane derivatives.
Properties
CAS No. |
96188-47-5 |
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Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2,6-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h6-8H,3-5H2,1-2H3 |
InChI Key |
ABTHZZBLPUJZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C(=O)Cl)C |
Origin of Product |
United States |
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